N,N'-bis{3-[(3,4-dimethylphenyl)carbonyl]phenyl}benzene-1,3-dicarboxamide
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Overview
Description
N,N-BIS[3-(3,4-DIMETHYLBENZOYL)PHENYL]ISOPHTHALAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two 3,4-dimethylbenzoyl groups attached to a central isophthalamide core, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-BIS[3-(3,4-DIMETHYLBENZOYL)PHENYL]ISOPHTHALAMIDE typically involves the reaction of isophthalic acid derivatives with 3,4-dimethylbenzoyl chloride in the presence of a suitable base. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: Preparation of 3,4-dimethylbenzoyl chloride by reacting 3,4-dimethylbenzoic acid with thionyl chloride.
Step 2: Reaction of 3,4-dimethylbenzoyl chloride with isophthalic acid in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
In an industrial setting, the production of N,N-BIS[3-(3,4-DIMETHYLBENZOYL)PHENYL]ISOPHTHALAMIDE may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-BIS[3-(3,4-DIMETHYLBENZOYL)PHENYL]ISOPHTHALAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N,N-BIS[3-(3,4-DIMETHYLBENZOYL)PHENYL]ISOPHTHALAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which N,N-BIS[3-(3,4-DIMETHYLBENZOYL)PHENYL]ISOPHTHALAMIDE exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
N,N-BIS(3-METHYLPHENYL)-N,N-DIPHENYLBENZIDINE: Known for its hole-transporting properties in optoelectronic applications.
N,N’-BIS(3,5-DIMETHYLPHENYL)ISOPHTHALAMIDE: Another isophthalamide derivative with similar structural features.
Uniqueness
N,N-BIS[3-(3,4-DIMETHYLBENZOYL)PHENYL]ISOPHTHALAMIDE stands out due to its specific substitution pattern on the benzoyl groups, which can influence its reactivity and interaction with other molecules. This unique structure makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C38H32N2O4 |
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Molecular Weight |
580.7 g/mol |
IUPAC Name |
1-N,3-N-bis[3-(3,4-dimethylbenzoyl)phenyl]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C38H32N2O4/c1-23-14-16-29(18-25(23)3)35(41)27-8-6-12-33(21-27)39-37(43)31-10-5-11-32(20-31)38(44)40-34-13-7-9-28(22-34)36(42)30-17-15-24(2)26(4)19-30/h5-22H,1-4H3,(H,39,43)(H,40,44) |
InChI Key |
YJPGRPOBISLOGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)C(=O)NC4=CC=CC(=C4)C(=O)C5=CC(=C(C=C5)C)C)C |
Origin of Product |
United States |
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